molecular formula C21H17NO3 B1684215 BIBR 1532 CAS No. 321674-73-1

BIBR 1532

Cat. No.: B1684215
CAS No.: 321674-73-1
M. Wt: 331.4 g/mol
InChI Key: PGFQXGLPJUCTOI-WYMLVPIESA-N
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Description

BIBR1532 is a synthetic, non-nucleosidic compound known for its potent and selective inhibition of telomerase activity. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, known as telomeres, thereby maintaining their length and stability. This enzyme is highly active in cancer cells, allowing them to proliferate indefinitely. BIBR1532 has garnered significant attention in cancer research due to its ability to inhibit telomerase, leading to telomere shortening, growth arrest, and apoptosis in cancer cells .

Scientific Research Applications

BIBR1532 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

BIBR 1532, also known as (E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid, is a potent and selective inhibitor of the human telomerase . This compound has been studied for its potential in cancer treatment due to its ability to interfere with the processivity of the enzyme .

Target of Action

The primary target of this compound is the human telomerase . Telomerase is a ribonucleoprotein responsible for the maintenance of the telomere . The enzyme is comprised of a template-containing RNA subunit (TR) and a protein component including the catalytic subunit telomerase reverse transcriptase (TERT) .

Mode of Action

This compound interacts with its target by interfering with the processivity of the telomerase enzyme . This interference leads to the inhibition of the enzyme’s activity, resulting in telomere shortening .

Biochemical Pathways

The inhibition of telomerase by this compound disrupts telomere maintenance, leading to telomere erosion . This disruption can result in proliferation arrest and cell death . The compound shows excellent selectivity for hTERT over RNA polymerases .

Pharmacokinetics

This compound exhibits excellent permeability and sufficient metabolic stability . It is suitable for both in vitro and in vivo experiments . .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It induces telomere shortening, which can lead to growth arrest in various cancer cell lines . In addition, it has been reported that this compound can induce apoptosis in cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as glucose levels. For instance, glucose restriction has been shown to potentiate the effect of this compound, leading to a decrease in telomerase activity and an increase in apoptosis in cancer cells .

Preparation Methods

The synthesis of BIBR1532 involves several steps, starting with the preparation of the core benzoic acid structure. The synthetic route typically includes the following steps:

Industrial production methods for BIBR1532 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

BIBR1532 undergoes several types of chemical reactions, primarily due to its functional groups:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

BIBR1532 is unique among telomerase inhibitors due to its non-nucleosidic, non-competitive mechanism of action. Similar compounds include:

Compared to these compounds, BIBR1532 offers a distinct advantage by specifically targeting the catalytic subunit of telomerase, leading to potent and selective inhibition without affecting other cellular polymerases .

Properties

IUPAC Name

2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFQXGLPJUCTOI-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=C1C(=O)O)/C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432975
Record name BIBR 1532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321674-73-1
Record name BIBR 1532
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321674-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIBR 1532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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